molecular formula C9H10N2O4 B1422782 Methyl 2-(4-amino-3-nitrophenyl)acetate CAS No. 28694-94-2

Methyl 2-(4-amino-3-nitrophenyl)acetate

Cat. No.: B1422782
CAS No.: 28694-94-2
M. Wt: 210.19 g/mol
InChI Key: KMSVFPDFFCHFRV-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-nitrophenyl)acetate: is an organic compound with the molecular formula C9H10N2O4. It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) on the benzene ring, which makes it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Nitration and Amination: The compound can be synthesized by first nitrating an appropriate benzene derivative to introduce the nitro group, followed by amination to introduce the amino group.

  • Esterification: The final step involves esterification, where the carboxylic acid group is converted to its methyl ester form using methanol in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis involving the nitration of 4-amino-3-nitrobenzoic acid followed by esterification. The reaction conditions are carefully controlled to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The nitro group can be oxidized to form a nitroso group or further to a carboxylic acid.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of a different amine derivative.

  • Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

  • Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

Major Products Formed:

  • Oxidation: 4-amino-3-nitrobenzoic acid.

  • Reduction: 4-amino-3-aminophenylacetate.

  • Substitution: Various halogenated derivatives.

Scientific Research Applications

Chemistry: Methyl 2-(4-amino-3-nitrophenyl)acetate is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential therapeutic agents. Medicine: The compound is explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic drugs. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through the interaction with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application, but it generally involves the modulation of biological pathways related to inflammation, pain, and oxidative stress.

Comparison with Similar Compounds

  • Methyl 3-nitro-4-aminophenylacetate: Similar structure but different position of the nitro and amino groups.

  • Methyl 2-(3-nitro-4-aminophenyl)acetate: Another positional isomer with different chemical properties.

Uniqueness: Methyl 2-(4-amino-3-nitrophenyl)acetate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

methyl 2-(4-amino-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSVFPDFFCHFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40708290
Record name Methyl (4-amino-3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40708290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28694-94-2
Record name Methyl (4-amino-3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40708290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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